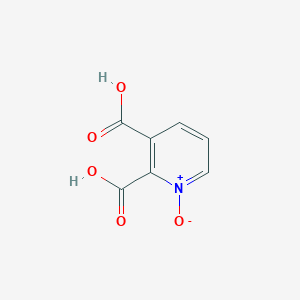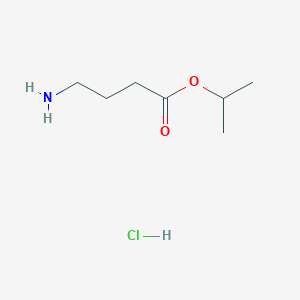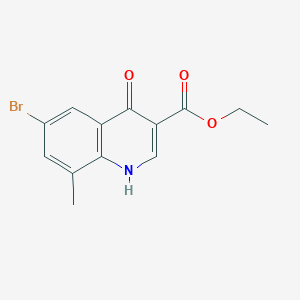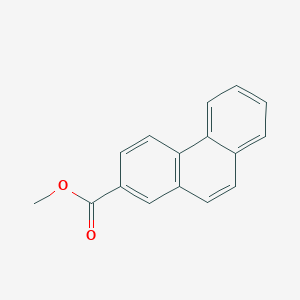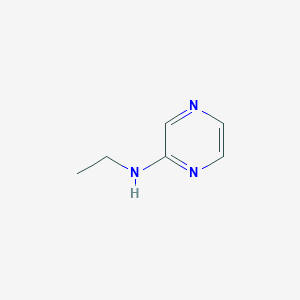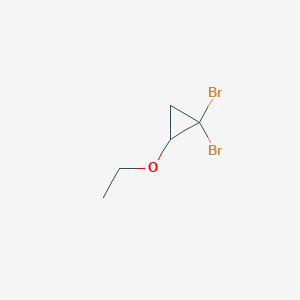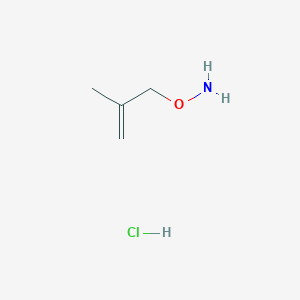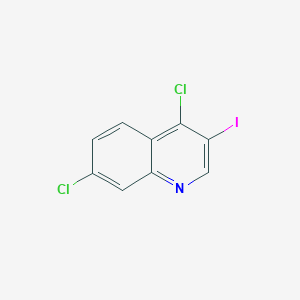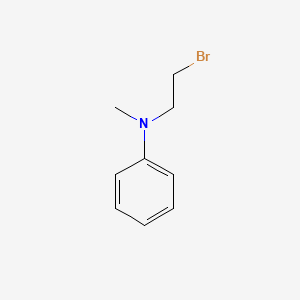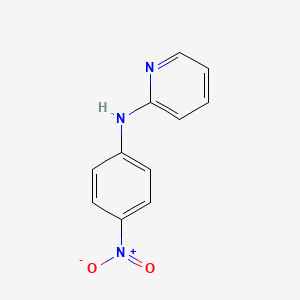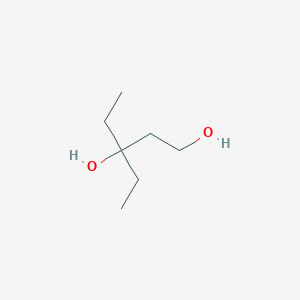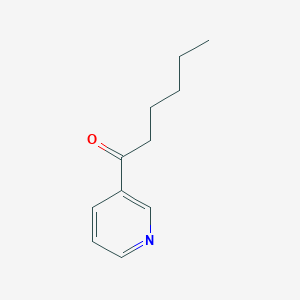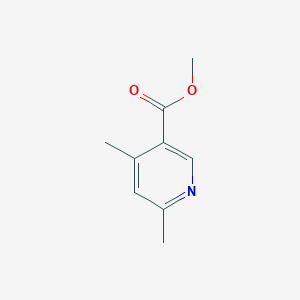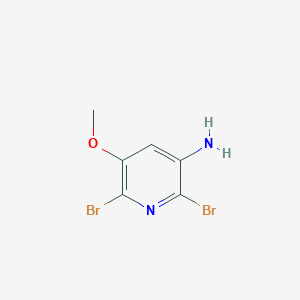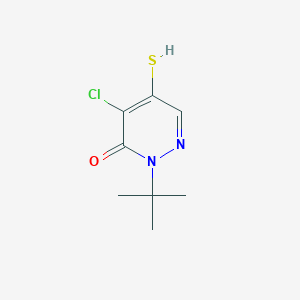
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure can provide insights into the compound’s physical and chemical properties .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. The compound’s chemical properties like its acidity or basicity, reactivity with other compounds, and its redox potential are also analyzed .Wissenschaftliche Forschungsanwendungen
Herbicide Development
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone has been studied for its potential applications in herbicide development. Research indicates that substituted pyridazinone compounds, including those similar in structure to 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone, inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. These compounds, by inhibiting essential photosynthetic processes, offer a basis for developing new herbicidal agents that could be effective in controlling weed growth in agricultural settings (Hilton et al., 1969).
Synthesis and Derivatization for Pharmaceutical Applications
The core structure of 3(2H)-pyridazinone, which is closely related to 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone, is prevalent in various pharmaceuticals and pesticides. The synthesis and derivatization of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones have been explored, demonstrating the versatility of the pyridazinone scaffold in drug discovery. These derivatives have been linked to a range of biological activities, including COX-2 inhibition, phosphodiesterase inhibition, and potential applications in treating vascular intimal hyperplasia and diabetic complications (Tsolomiti et al., 2007).
Antimicrobial and Antioxidant Properties
Research into the derivatization of pyridazinone compounds has also uncovered antimicrobial and antioxidant properties. Novel analogs synthesized from pyridazinone structures have been evaluated for these activities, suggesting potential utility in the development of new antimicrobial and antioxidant agents. This underscores the potential of 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone and its derivatives in contributing to the treatment of infections and oxidative stress-related conditions (Saini et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloro-5-sulfanylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)6(9)5(13)4-10-11/h4,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQMFICPMIOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541631 | |
| Record name | 2-tert-Butyl-4-chloro-5-sulfanylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone | |
CAS RN |
96490-18-5 | |
| Record name | 2-tert-Butyl-4-chloro-5-sulfanylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

